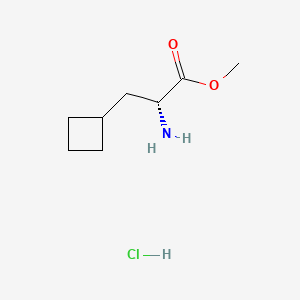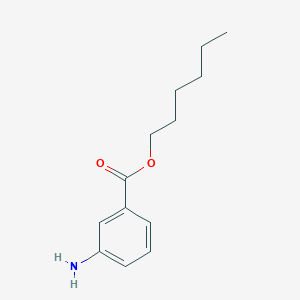
Hexyl 3-aminobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl 3-aminobenzoate is an organic compound that belongs to the class of aminobenzoates It is characterized by a hexyl group attached to the nitrogen atom of the 3-aminobenzoate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexyl 3-aminobenzoate can be synthesized through the esterification of 3-aminobenzoic acid with hexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Hexyl 3-aminobenzoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Hexyl 3-aminobenzylamine.
Substitution: Various esters and amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexyl 3-aminobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: this compound is used in the formulation of certain cosmetic products due to its UV-absorbing properties.
Mecanismo De Acción
The mechanism of action of hexyl 3-aminobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing 3-aminobenzoic acid and hexanol, which may have their own biological activities. The compound’s ability to absorb UV radiation makes it useful in protecting skin from harmful UV rays.
Comparación Con Compuestos Similares
Hexyl 3-aminobenzoate can be compared with other aminobenzoates such as:
- Methyl 3-aminobenzoate
- Ethyl 3-aminobenzoate
- Propyl 3-aminobenzoate
Uniqueness: this compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity. The hexyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Propiedades
Número CAS |
26273-19-8 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
hexyl 3-aminobenzoate |
InChI |
InChI=1S/C13H19NO2/c1-2-3-4-5-9-16-13(15)11-7-6-8-12(14)10-11/h6-8,10H,2-5,9,14H2,1H3 |
Clave InChI |
DSUOQKARORSQFD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)C1=CC(=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



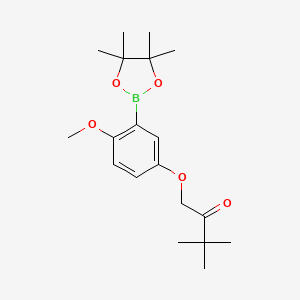
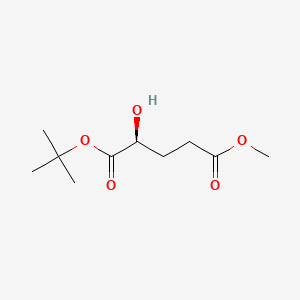
![Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate](/img/structure/B14014044.png)




![6-Bromo-11,11-dimethyl-9-phenyl-5,9,10,11-tetrahydroindeno[2,1-b]carbazole](/img/structure/B14014074.png)

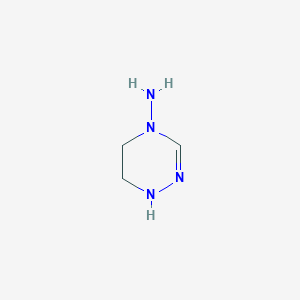

![5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B14014110.png)
